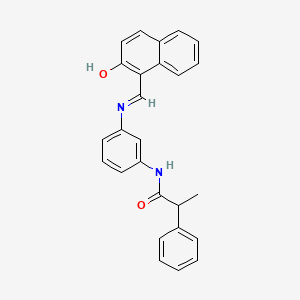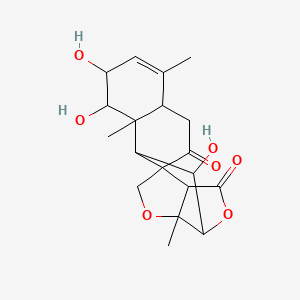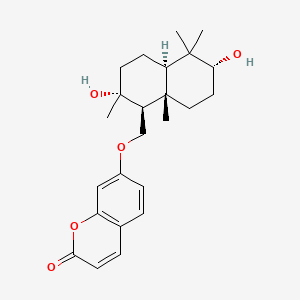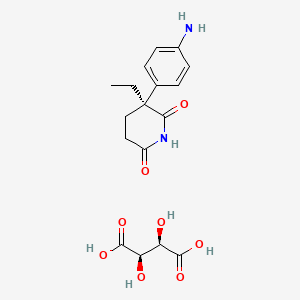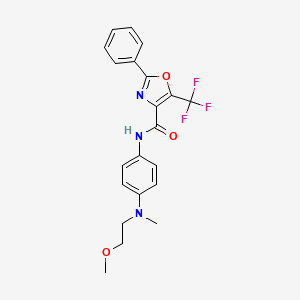
N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide
Descripción general
Descripción
SCD1 Inhibitor is a novel stearoyl-CoA desaturase1 (SCD1) inhibitor.
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
SCD1 Inhibitor enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells . It also synergizes with anti-PD-1 antibody, a type of immune checkpoint inhibitor .
Regulation of Lipid Metabolism
SCD1, essential for fatty acid metabolism, plays a significant role in the formation of immunosuppressive tumor microenvironment . Inhibition of SCD1 can lead to changes in lipid metabolism, which in turn can affect the immune response to cancer cells .
Inhibition of Cell Growth
Genetic and molecular targeting of SCD1 activity results in tumor-specific inhibition of cell growth and induction of apoptosis both in vitro and in vivo .
Development of New Therapeutics
Through computational and synthetic chemistry approaches, several novel SCD1 inhibitors have been synthesized . These inhibitors have shown potential in inhibiting cell proliferation in hepatocellular carcinoma cell lines and demonstrated synergy with sorafenib, a cancer medication .
Regulation of Chemokine Production
SCD1 inhibition enhances the production of CCL4, a chemokine important for recruiting dendritic cells into tumors . This promotes the induction and effector function of tumor antigen-specific CD8+ T cells through the accumulation and maturation of dendritic cells in tumors .
Potential Target for Cancer Treatment
SCD1 has been considered as a potential target for cancer treatment due to its significant role in the proliferation, invasion, sternness, and chemoresistance of cancer cells . However, the resistance of SCD1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .
Mecanismo De Acción
Target of Action
The primary target of the SCD1 inhibitor, also known as N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
The SCD1 inhibitor interacts with its target by suppressing the activity of SCD1 . This suppression leads to a decrease in the production of monounsaturated fatty acids, which are essential for various cellular functions, including lipid metabolism and autophagy . The inhibition of SCD1 can also suppress β-catenin signaling and reduce endoplasmic reticulum stress, enhancing antitumor T cells .
Biochemical Pathways
The inhibition of SCD1 affects several biochemical pathways. It impacts lipid metabolism by reducing the synthesis of monounsaturated fatty acids . This can lead to changes in the composition of cellular lipids, affecting the function and survival of cancer cells . The inhibition of SCD1 can also affect autophagy, a process that removes unnecessary or dysfunctional components and recycles them for other cellular functions . Moreover, SCD1 is found to be involved in regulating ferroptosis resistance .
Pharmacokinetics
Clinical trials among patients with metabolic dysfunction-associated steatotic liver disease (masld) have indicated that hepatic scd1 inhibitors dose-dependently improved liver steatosis, steatohepatitis, and fibrosis .
Result of Action
The inhibition of SCD1 can lead to various molecular and cellular effects. It can reduce the proliferation, invasion, sternness, and chemoresistance of cancer cells . It can also enhance the production of CCL4 in tumor tissues via ATF3 inhibition, which in turn promotes the induction and effector function of tumor antigen-specific CD8+ T cells through the accumulation and maturation of dendritic cells in tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the SCD1 inhibitor. Factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification are involved in the regulation of SCD1 . The resistance of scd1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .
Propiedades
IUPAC Name |
N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFNZDVMSLOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121351 | |
| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide | |
CAS RN |
1231243-91-6 | |
| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide inhibit SCD1?
A1: While the specific binding interactions of this particular inhibitor with SCD1 haven't been extensively detailed in the provided literature, it's known that SCD1 inhibitors generally act by competing with the substrate binding site or interacting with essential cofactors required for enzymatic activity. []
Q2: What are the downstream consequences of SCD1 inhibition by this compound?
A2: Inhibition of SCD1 by this compound, like other SCD1 inhibitors, leads to several downstream effects, including:
- Decreased MUFA synthesis: This leads to an accumulation of saturated fatty acids (SFAs) and a lower MUFA/SFA ratio. [, ]
- Altered lipid composition: This affects membrane fluidity, lipid signaling, and lipid droplet formation. [, ]
- Induction of apoptosis and ferroptosis: The altered lipid composition and accumulation of specific lipid species can trigger cell death pathways. [, ]
- Enhanced endoplasmic reticulum (ER) stress: Disruption of lipid homeostasis can lead to ER stress, further contributing to cell death. [, ]
- Modulation of immune response: SCD1 inhibition can impact the tumor microenvironment and enhance anti-tumor immunity. [, ]
Q3: What is the molecular formula and weight of N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide?
A3: The molecular formula of the compound is C20H18F3N3O4 and its molecular weight is 421.38 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide.
Q5: What is the PK/PD profile of this SCD1 inhibitor?
A5: Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not provided. Research emphasizes the importance of understanding PK/PD relationships for optimizing SCD1 inhibitor efficacy. []
Q6: What is the evidence supporting the in vitro and in vivo efficacy of this compound?
A6: While this specific compound's efficacy data is limited in the provided research, numerous studies showcase the therapeutic potential of SCD1 inhibitors in various cancer models. [, , ]
Q7: What is the toxicological profile of this compound?
A7: The provided research does not elaborate on the specific toxicological profile of this compound. Rigorous toxicological evaluations are essential during drug development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




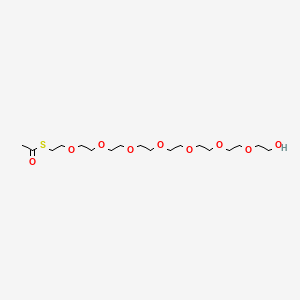


![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
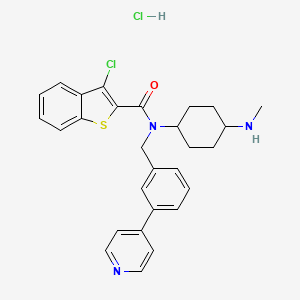
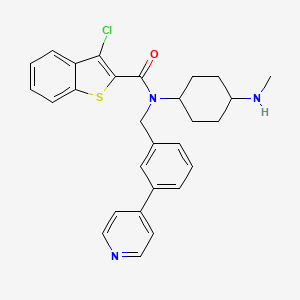
![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
